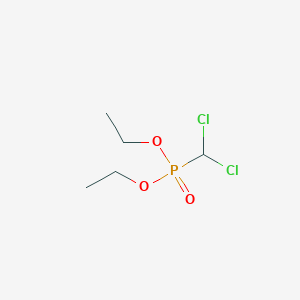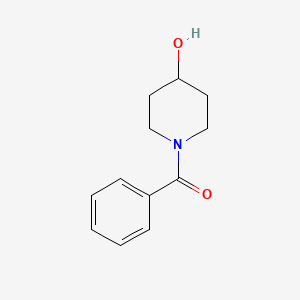
N-Benzoyl-4-hydroxypiperidin
Übersicht
Beschreibung
N-benzoyl-4-hydroxypiperidine is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzoyl-4-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzoyl-4-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle im Wirkstoffdesign
Piperidine, einschließlich N-Benzoyl-4-hydroxypiperidin, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden .
Bildung verschiedener Derivate
this compound kann intra- und intermolekulare Reaktionen eingehen, die zur Bildung verschiedener Piperidinderivate führen . Dazu gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Antitumoraktivität
Eine Reihe von Pyrimidinderivaten, die die 4-Hydroxypiperidingruppe enthalten, wurden entwickelt und synthetisiert . Die antiproliferative Aktivität dieser Verbindungen gegenüber vier menschlichen Tumorzelllinien (MGC-803, PC-3, A549, H1975) wurde bewertet . Die meisten Verbindungen haben moderate antiproliferative Aktivitäten .
Hemmung der Koloniebildung
Eine der Verbindungen, Verbindung 17i, zeigte eine ausgezeichnete antiproliferative Aktivität . Sie konnte die Koloniebildung und Zellmigration von H1975-Zellen hemmen .
Induktion von Apoptose
Verbindung 17i induzierte die Apoptose von H1975-Zellen in dosisabhängiger Weise . Dies deutet darauf hin, dass N-Benzoyl-4-hydroxypiperidinderivate vielversprechende Kandidaten für weitere Studien sein könnten .
Zellzyklusarretierung
Verbindung 17i verursachte auch eine Zellzyklusarretierung von H1975-Zellen in der S-Phase, um die Zellproliferation zu hemmen . Dies legt nahe, dass this compound und seine Derivate zur Entwicklung neuer Krebsmedikamente eingesetzt werden könnten .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, a class to which n-benzoyl-4-hydroxypiperidine belongs, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of therapeutic effects
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
N-Benzoyl-4-hydroxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable enzyme is N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase, which catalyzes the methylation of N-benzoyl-4-hydroxyanthranilate This interaction is crucial for the biosynthesis of certain phytoalexins in plants
Cellular Effects
N-Benzoyl-4-hydroxypiperidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including N-Benzoyl-4-hydroxypiperidine, have shown potential in modulating the activity of certain receptors and enzymes, thereby impacting cellular functions . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of N-Benzoyl-4-hydroxypiperidine involves its interaction with specific biomolecules. It binds to certain enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered gene expression and cellular responses
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoyl-4-hydroxypiperidine can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-Benzoyl-4-hydroxypiperidine remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of temporal analysis in biochemical research.
Dosage Effects in Animal Models
The effects of N-Benzoyl-4-hydroxypiperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of N-Benzoyl-4-hydroxypiperidine.
Metabolic Pathways
N-Benzoyl-4-hydroxypiperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, the compound may undergo hydroxylation, methylation, or other chemical modifications, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of N-Benzoyl-4-hydroxypiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
N-Benzoyl-4-hydroxypiperidine exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments within the cell, depending on its targeting signals and post-translational modifications . The subcellular localization of the compound can influence its activity and function, making it an important aspect of its biochemical analysis.
Eigenschaften
IUPAC Name |
(4-hydroxypiperidin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNPWISXEGFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432191 | |
| Record name | N-benzoyl-4-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80213-01-0 | |
| Record name | N-benzoyl-4-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
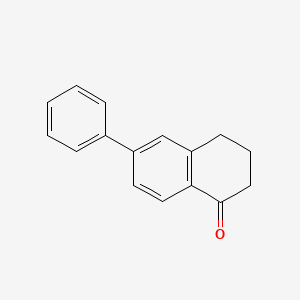
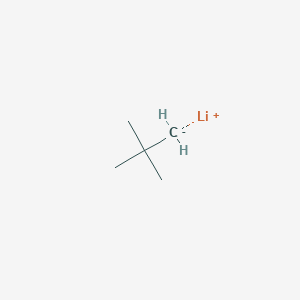


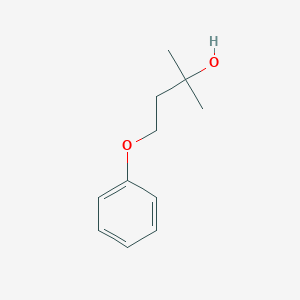

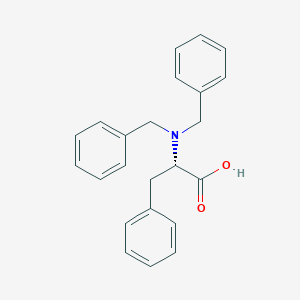
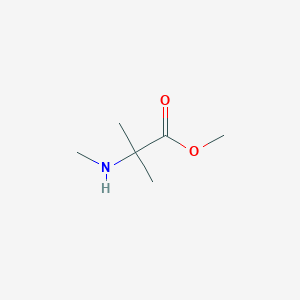
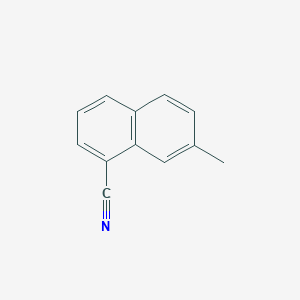
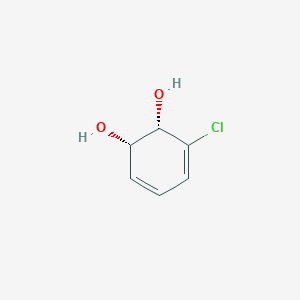

![5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane](/img/structure/B1624602.png)
